molecular formula C13H16 B8337892 4-(tert-Butyl)-2-ethynyl-1-methylbenzene

4-(tert-Butyl)-2-ethynyl-1-methylbenzene

Cat. No.: B8337892
M. Wt: 172.27 g/mol
InChI Key: BXZQSWBVFJURAC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-ethynyl-1-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a tert-butyl group at the para position, an ethynyl (C≡CH) group at the ortho position, and a methyl group at the meta position. The tert-butyl group enhances steric bulk and lipophilicity, while the ethynyl group provides a reactive site for metal-catalyzed coupling reactions (e.g., Sonogashira or Glaser couplings).

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4-tert-butyl-2-ethynyl-1-methylbenzene

InChI

InChI=1S/C13H16/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h1,7-9H,2-5H3

InChI Key

BXZQSWBVFJURAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene typically involves the alkylation of a benzene ring followed by the introduction of an ethynyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of more robust catalysts to withstand industrial conditions.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or oleum.

    Oxidation: Potassium permanganate or ozone.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Halogenation: Halogenated derivatives of this compound.

    Nitration: Nitro derivatives.

    Sulfonation: Sulfonic acid derivatives.

    Oxidation: Carbonyl compounds.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

4-(tert-Butyl)-2-ethynyl-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications References
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene 290.41 Indene core, tert-butyl, methyl Electrophilic substitution on indene Organic electronics, ligand synthesis
4-tert-Butylstyrene 174.27 Styrene (vinyl group), tert-butyl Polymerization, radical addition Polymer precursors, coatings
2-ethyl-1-bromo-4-tert-butyl-benzene 241.17 Bromine, ethyl, tert-butyl Nucleophilic substitution (SN2/SNAr) Cross-coupling intermediates
1-tert-Butoxy-4-chlorobenzene 200.68 tert-Butoxy, chlorine Deactivated aromatic ring (SNAr) Solubility modifiers, agrochemicals

Key Comparative Analysis

  • Electronic Effects :

    • The ethynyl group in 4-(tert-Butyl)-2-ethynyl-1-methylbenzene is electron-withdrawing, activating the benzene ring toward electrophilic substitution at specific positions. In contrast, tert-butoxy (electron-donating) in 1-tert-Butoxy-4-chlorobenzene deactivates the ring, reducing reactivity toward electrophiles .
    • Bromine in 2-ethyl-1-bromo-4-tert-butyl-benzene facilitates nucleophilic substitution, while the ethynyl group enables cross-coupling reactions, offering divergent synthetic pathways .
  • Steric and Solubility Considerations: The tert-butyl group in all compounds enhances solubility in non-polar solvents. However, the ethynyl group in the target compound introduces polarity, balancing solubility for reactions in mixed solvents . The indene core in 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene introduces planarity, favoring π-stacking in materials applications, unlike the non-planar tert-butylstyrene .
  • Reactivity in Synthesis: 4-tert-Butylstyrene undergoes radical polymerization or Diels-Alder reactions due to its vinyl group, whereas the ethynyl group in the target compound enables Sonogashira couplings to form carbon-carbon bonds with aryl halides . The bromine substituent in 2-ethyl-1-bromo-4-tert-butyl-benzene allows for Suzuki-Miyaura couplings, contrasting with the ethynyl group’s role in alkyne-based cycloadditions .

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